molecular formula C22H25N7 B2520928 N-[3-(piperidin-1-yl)propyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine CAS No. 902945-64-6

N-[3-(piperidin-1-yl)propyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine

Cat. No.: B2520928
CAS No.: 902945-64-6
M. Wt: 387.491
InChI Key: YTRQNFQBZKNMMC-UHFFFAOYSA-N
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Description

N-[3-(piperidin-1-yl)propyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and a triazoloquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(piperidin-1-yl)propyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazoloquinazoline core, followed by the introduction of the piperidine and pyridine rings. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(piperidin-1-yl)propyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

N-[3-(piperidin-1-yl)propyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, enabling the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as luminescent materials and sensors.

Mechanism of Action

The mechanism of action of N-[3-(piperidin-1-yl)propyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with triazoloquinazoline cores, such as:

  • N-[3-(piperidin-1-yl)propyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
  • This compound

Uniqueness

What sets this compound apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(3-piperidin-1-ylpropyl)-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7/c1-4-14-28(15-5-1)16-6-11-24-22-25-19-8-3-2-7-18(19)21-26-20(27-29(21)22)17-9-12-23-13-10-17/h2-3,7-10,12-13H,1,4-6,11,14-16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRQNFQBZKNMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCNC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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